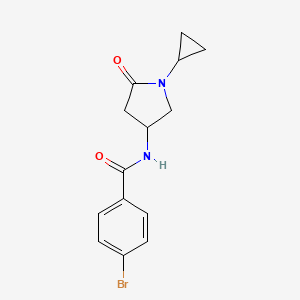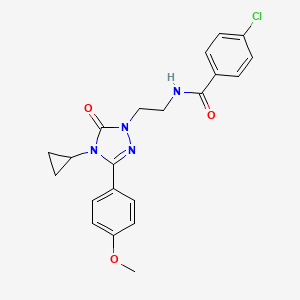
8-Bromoisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoisoquinolin-4-ol is a chemical compound with the CAS Number: 864738-31-8 . It has a molecular weight of 224.06 and its IUPAC name is 8-bromoisoquinolin-4-ol . It is a solid substance and is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves 2-alkynyl benzyl azides undergoing an electrocyclic reaction catalysed by palladium . The presence of PdBr2/CuBr2/LiBr in MeCN leads to the synthesis of 4-bromoisoquinoline . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .Molecular Structure Analysis
The molecular formula of 8-Bromoisoquinolin-4-ol is C9H6BrNO . The average mass is 208.055 Da and the monoisotopic mass is 206.968353 Da .Chemical Reactions Analysis
The synthesis of 8-bromoisoquinolin-4-ol involves a reaction from 4(1H)-Isoquinolinone, 8-bromo-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- . The reaction conditions involve sodium hydrogencarbonate in ethanol and heating .Physical And Chemical Properties Analysis
8-Bromoisoquinolin-4-ol is a solid substance . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
8-Bromoisoquinolin-4-ol: is a valuable compound in organic synthesis due to its reactive bromine atom, which can undergo various substitution reactions. It serves as a precursor for synthesizing a wide range of isoquinoline derivatives. These derivatives are often used to create complex molecules with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, 8-Bromoisoquinolin-4-ol is utilized to develop new drugs. Its structure is similar to that of many alkaloids, which are compounds with significant therapeutic effects. Researchers modify the isoquinoline core to enhance its interaction with biological targets, aiming to improve drug efficacy and reduce side effects .
Material Science
The brominated isoquinoline can be used in material science, particularly in the creation of organic light-emitting diodes (OLEDs). The compound’s luminescent properties make it suitable for use in the emissive layer of OLEDs, contributing to the development of more efficient and durable displays .
Biological Studies
8-Bromoisoquinolin-4-ol: has applications in biological studies as a biochemical tool. It can be used to probe the function of enzymes and receptors that interact with isoquinoline structures. This helps in understanding disease mechanisms and identifying potential therapeutic targets .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in various spectroscopic and chromatographic techniques. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .
Computational Chemistry
The compound’s structure is often used in computational chemistry for molecular modeling and simulation. Its relatively simple yet representative structure makes it an ideal candidate for studying isoquinoline interactions and predicting the behavior of related compounds in silico .
Safety and Hazards
The safety information for 8-Bromoisoquinolin-4-ol includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
8-bromoisoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMCZMKZBTSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)


![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2923313.png)

![Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2923315.png)
![N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923316.png)
![N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2923317.png)
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2923319.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)